
Cardanol (Mixture)
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Overview
Description
Cardanol (Mixture) is a useful research compound. Its molecular formula is C84H132O4 and its molecular weight is 1205.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cardanol (Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cardanol (Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cardanol, a phenolic compound derived from cashew nutshell liquid (CNSL), has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of cardanol, focusing on its antioxidant, antimutagenic, and antitumoral properties, as well as its potential applications in various fields.
Chemical Structure and Properties
Cardanol is characterized by a long aliphatic chain attached to a phenolic ring. This unique structure allows for various chemical modifications, enhancing its functional properties. Cardanol is known for its hydrophobic alkyl chain and phenolic hydroxyl group, which contribute to its biological activities and potential applications in materials science.
1. Antioxidant Activity
Cardanol exhibits strong antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated that cardanol can effectively scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant activity is attributed to the phenolic hydroxyl group, which donates electrons to neutralize free radicals.
2. Antimutagenic and Antitumoral Effects
Research indicates that cardanol possesses significant antimutagenic and antitumoral activities. In a study evaluating its effects in combination with cyclophosphamide (a chemotherapeutic agent), cardanol demonstrated the ability to reduce DNA damage and apoptosis in Swiss mice. The results showed that cardanol reduced DNA damage by 45% to 97% in micronucleus assays at varying doses (2.5 mg/kg to 10 mg/kg) .
- Table 1: Summary of Cardanol's Antimutagenic Effects
Dose (mg/kg) | DNA Damage Reduction (%) | Micronucleus Frequency Reduction (%) |
---|---|---|
2.5 | 65 | 45 |
5 | 57 | 86 |
10 | 45 | 97 |
The study concluded that while cardanol has chemopreventive properties, it may also induce DNA damage at higher concentrations, necessitating caution in its use as a therapeutic agent .
3. Cytotoxicity Against Cancer Cells
Cardanol has been shown to induce cytotoxicity in various cancer cell lines without causing DNA fragmentation. This suggests that it could serve as an alternative antiproliferative agent . Additionally, the development of cardanol-based green nanovesicles has been explored for their antioxidant and cytotoxic properties, further emphasizing the compound's versatility in cancer treatment strategies .
Case Studies
Several studies have highlighted the efficacy of cardanol in different applications:
- Study on Cardanol Derivatives : Research into cationic derivatives of cardanol revealed their potential as antimicrobial agents. These derivatives were synthesized through various chemical reactions, showcasing cardanol's versatility as a precursor for bioactive compounds .
- Nanotechnology Applications : The preparation of nanovesicles using cardanol has been investigated for drug delivery systems, demonstrating enhanced solubility and stability of encapsulated drugs .
Scientific Research Applications
Chemical Properties and Structure
Cardanol is characterized by a phenolic hydroxyl group and a long unsaturated alkyl side chain. Its chemical structure allows for diverse chemical modifications, making it a versatile building block for various applications. The primary components of cardanol include:
- 3-Pentadecenylphenol (major component)
- Cardol (minor component)
- 2-Methylcardol (minor component)
These components can be separated and utilized for specific applications, enhancing the material's performance in different contexts .
Applications in Materials Science
Cardanol has been extensively studied for its application in the development of bio-based materials. Key areas include:
Polymer Synthesis
Cardanol serves as a renewable resource for synthesizing polymers and monomers. It has been used in:
- Polyurethanes : As a polyol component, cardanol enhances the flexibility and thermal stability of polyurethane foams .
- Epoxy Resins : Cardanol-based epoxy pre-polymers have been developed, showing improved mechanical properties compared to traditional petroleum-based epoxies .
- Benzoxazine Networks : Novel benzoxazine monomers derived from cardanol exhibit enhanced thermal properties and are suitable for high-performance materials .
Material Type | Application | Benefits |
---|---|---|
Polyurethane | Flexible foams | Renewable source, improved flexibility |
Epoxy Resins | Coatings and adhesives | Enhanced mechanical properties |
Benzoxazine Networks | High-performance materials | Improved thermal stability |
Coatings and Adhesives
Cardanol is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to moisture. It can replace up to 30% of phenol in phenolic resins used in plywood bonding and laminating industries, contributing to more sustainable practices .
Pharmaceutical Applications
Recent studies have highlighted the potential of cardanol-derived compounds in pharmaceutical applications:
Antioxidant and Antitumor Activity
Research indicates that cardanol possesses significant antioxidant properties, making it a candidate for chemopreventive agents. In animal studies, it has shown the ability to reduce DNA damage induced by chemotherapeutic agents like cyclophosphamide .
Drug Synthesis
Cardanol has been successfully converted into various pharmaceutical intermediates, including norfenefrine and other adrenergic drugs through innovative synthetic pathways such as ethenolysis and hydroxyamination reactions . This showcases cardanol's utility as a precursor for drug development.
Environmental Applications
The eco-friendly nature of cardanol makes it an attractive alternative to synthetic chemicals in various applications:
Biodegradable Materials
As a bio-based compound, cardanol contributes to the development of biodegradable materials that can reduce environmental impact compared to petroleum-based products. Its use in surfactants and dispersants further enhances its appeal in sustainable formulations .
Cholinesterase Inhibitors
Recent developments have focused on cardanol derivatives as potential treatments for neurodegenerative diseases like Alzheimer's disease. These derivatives exhibit cholinesterase inhibitory activity along with antioxidant properties, indicating their therapeutic potential .
Case Studies
Several case studies illustrate the practical applications of cardanol:
- Case Study 1 : A research project demonstrated the successful synthesis of bio-based benzoxazine monomers from cardanol, leading to materials with superior thermal stability compared to conventional options.
- Case Study 2 : A pharmaceutical study highlighted the efficacy of cardanol-derived compounds as antitumor agents, showcasing their potential as alternatives to existing cancer treatments.
Chemical Reactions Analysis
Hydrogenation
Cardanol can undergo hydrogenation, a chemical reaction where hydrogen is added to the molecule. This process can modify the aromatic moiety and the unsaturated alkyl side chain. For example, cardanol can be hydrogenated to produce 3-pentadecylcyclohexan-1-one .
Synthesis of 3-pentadecylcyclohexan-1-one
-
Cardanol, cyclohexane, and a 10% Pd/C catalyst are placed in a steel autoclave.
-
The autoclave is pressurized with argon and hydrogen multiple times.
-
The reaction mixture is stirred at room temperature, then heated to 45°C and hydrogenated until the pressure drops.
-
The catalyst 10%Pd/C can produce 3-pentadecylcyclohexan-1-one in a relevant amount.
-
Increased reaction temperature promotes the formation of the ketone.
Oxidation
The hydrogenation product 3-pentadecylcyclohexan-1-one can be further oxidized to produce a mixture of two lactone isomers: 5-pentadecyl-ε-caprolactone and 3-pentadecyl-ε-caprolactone .
Olefin Metathesis
Cardanol can undergo olefin metathesis, a reaction that allows for the synthesis of new olefins . Cardanol can react with pyrrole, benzaldehyde, or fullerene to produce cardanol-based porphyrins and fulleropyrrolidines, which can be used as starting materials for metathesis reactions .
Reactions with Formaldehyde
Cardanol reacts with formaldehyde to form cardanol-based phenolic resins. Increasing the temperature and mole ratios of formaldehyde-to-cardanol can benefit the reaction . Organic weak acids such as p-toluenesulfonic acid, ethanedioic acid, amber acid, and citric acid can be used as catalysts .
Ene Reaction
Cardanol can undergo an Ene reaction with diethyl azodicarboxylate (DEAD). Mixing cardanol and DEAD increases the viscosity of the mixture over time .
Typical reactions of cardanol with DEAD
Reaction Conditions | Observations |
---|---|
Conventional heat (70°C, 6 hours) | The yellow color of the reaction mixture slowly disappears and becomes colorless. |
Microwave-assisted (70°C, 5 minutes) | Reaction conducted at atmospheric pressure using a Biotage® Initiator Microwave Synthesis Systems. The reaction mixture is then evaporated to remove ethyl acetate. |
The ene reaction involves DEAD serving as the electron-deficient olefin, with the allyl hydrogen provided by the alkenyl moiety on cardanol . The reactivity of olefins in cardanol during the DEAD reaction follows the trend: triene > diene > mono-ene .
Epoxidation
Cardanol epoxides can be treated with aqueous 50%-H2O2 in the presence of phosphotungstic acid (PTA) to give a mixture of cardanol β-hydroxy hydroperoxides. The mixture of β-hydroxy hydroperoxides can be thermally cleaved to form an aldehyde .
Properties
Molecular Formula |
C84H132O4 |
---|---|
Molecular Weight |
1205.9 g/mol |
IUPAC Name |
3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol;3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol;3-[(Z)-pentadec-8-enyl]phenol;3-pentadecylphenol |
InChI |
InChI=1S/C21H36O.C21H34O.C21H32O.C21H30O/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3;7-8,15,17-19,22H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3;2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b;8-7-;2*5-4-,8-7- |
InChI Key |
PJFXZGHLKRCANB-BHYJQUGUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O.CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O.CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O.C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O.CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O.CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O.C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.